

# Methyl 4-chloro-3-formylbenzoate molecular weight and formula

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## Compound of Interest

Compound Name: Methyl 4-chloro-3-formylbenzoate

Cat. No.: B1372942

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An In-depth Technical Guide to **Methyl 4-chloro-3-formylbenzoate**: A Core Chemical Intermediate

## Abstract

**Methyl 4-chloro-3-formylbenzoate** is a substituted aromatic carbonyl compound that serves as a critical building block in synthetic organic chemistry. Its unique trifunctional nature—possessing a methyl ester, an aldehyde, and a chloro-substituent on a benzene ring—renders it a highly versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive technical overview of its core molecular properties, a detailed synthetic protocol with mechanistic insights, its diverse applications in pharmaceutical and materials science, and essential quality control and safety procedures. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in advanced research and development projects.

## Core Molecular Profile

**Methyl 4-chloro-3-formylbenzoate** is structurally defined as a benzoate ester with chloro and formyl (aldehyde) groups at positions 4 and 3, respectively. This arrangement of electron-withdrawing groups influences the reactivity of the aromatic ring and its substituents, making it a valuable synthon for targeted chemical transformations.

The fundamental properties of this compound are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	198.60 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	1044920-98-0	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Solid	<a href="#">[1]</a>
SMILES	COC(=O)c1ccc(c(c1)C=O)Cl	<a href="#">[2]</a>
InChI Key	SCKJKFNMDKHELA-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis and Mechanistic Insights

The synthesis of substituted benzoates like **Methyl 4-chloro-3-formylbenzoate** often leverages robust and high-yield organometallic cross-coupling reactions. A prevalent and industrially scalable method is palladium-catalyzed carbonylation, which efficiently introduces a carbonyl group (as a methyl ester) onto an aromatic ring.

## Expertise & Rationale

The choice of a palladium-catalyzed reaction is based on its high functional group tolerance, efficiency, and well-understood mechanism. The catalyst, often a palladium(II) species complexed with a phosphine ligand like [1,1'-bis(diphenylphosphino)ferrocene] (dppf), facilitates the oxidative addition of an aryl halide. Carbon monoxide then inserts into the palladium-carbon bond, followed by reductive elimination with methanol to form the methyl ester. Triethylamine is used as a base to neutralize the hydrogen halide byproduct generated during the reaction, driving the equilibrium towards the product.

## Experimental Protocol: Palladium-Catalyzed Carbonylation

The following protocol is a representative method adapted from the synthesis of a similar isomer, Methyl 3-chloro-4-formylbenzoate<sup>[4]</sup>. It outlines a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

**Materials:**

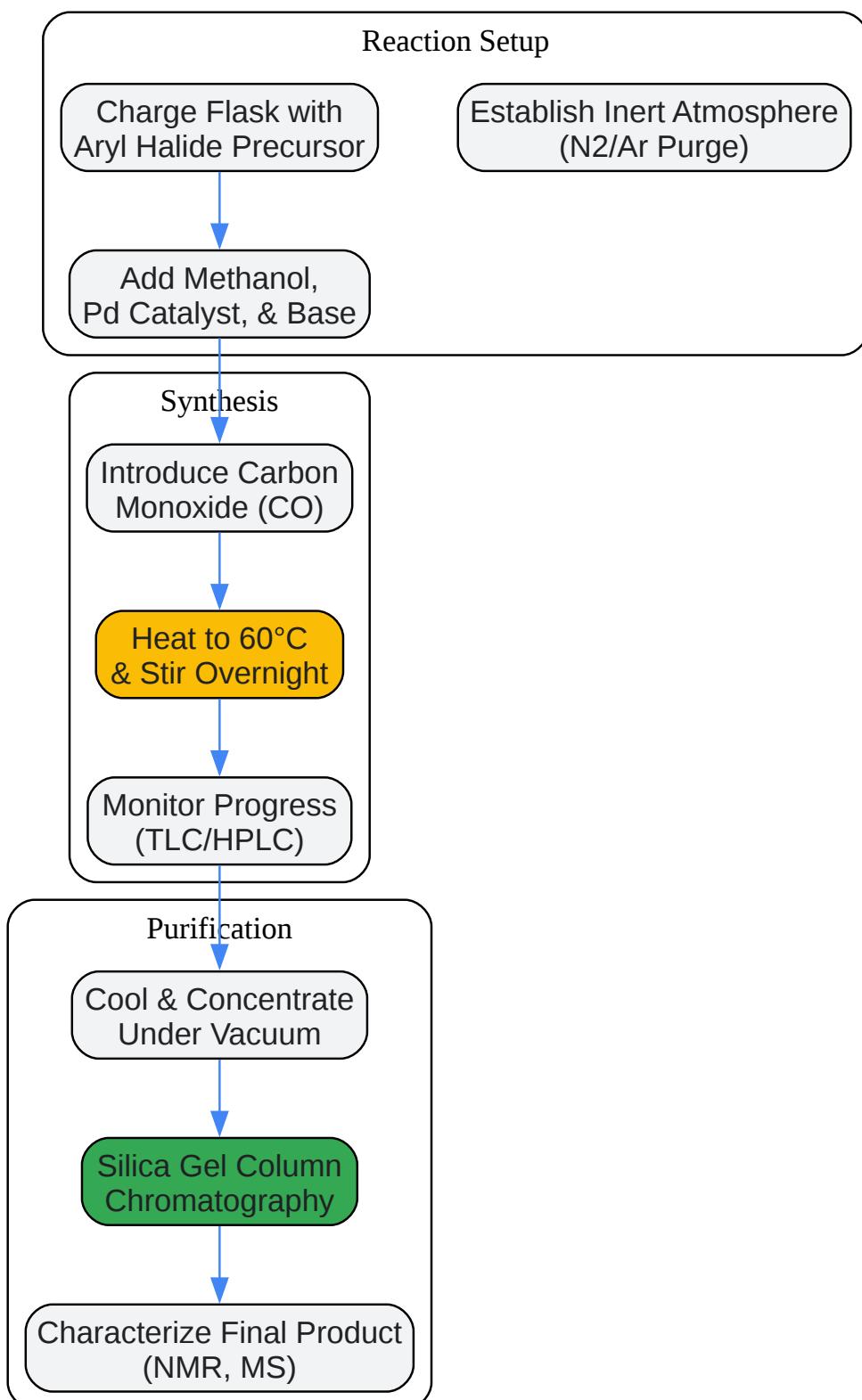
- Appropriate aryl halide precursor (e.g., 4-bromo-2-chlorobenzaldehyde)
- Methanol (reagent grade)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{Pd}(\text{dppf})\text{Cl}_2$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Carbon monoxide (CO) gas
- Nitrogen ( $\text{N}_2$ ) or Argon (Ar) gas
- Silica gel for column chromatography
- Ethyl acetate and petroleum ether (or hexanes) for chromatography

**Procedure:**

- Inert Atmosphere: Charge a 500-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with the starting aryl halide (e.g., 4-bromo-2-chlorobenzaldehyde, 1.00 equiv).
- Reagent Addition: Add methanol (as solvent),  $\text{Pd}(\text{dppf})\text{Cl}_2$  catalyst (0.10 equiv), and triethylamine (3.00 equiv).
- CO Introduction: Purge the flask with an inert gas ( $\text{N}_2$  or Ar), then introduce carbon monoxide gas, typically via a balloon or by maintaining a positive pressure.
- Reaction: Heat the solution to 60°C and stir overnight. Monitor the reaction's completion by TLC or HPLC analysis of aliquots.
- Workup: Upon completion, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove the methanol and triethylamine.
- Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting with 15:85 v/v) to yield the pure

product.

- Characterization: Confirm the identity and purity of the resulting white solid via NMR spectroscopy and mass spectrometry.



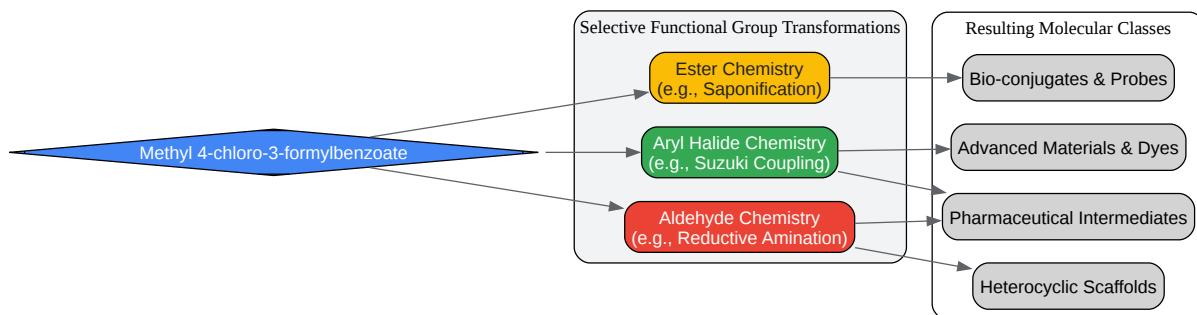
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Caption: Workflow for the synthesis of **Methyl 4-chloro-3-formylbenzoate**.

# Applications in Chemical and Pharmaceutical Development

The strategic placement of three distinct reactive handles makes **Methyl 4-chloro-3-formylbenzoate** a powerful intermediate. Each functional group can be addressed with high selectivity, providing access to a wide array of more complex molecules. It is frequently used in the synthesis of active pharmaceutical ingredients (APIs) and functional materials[5][6].

- **Aldehyde Group:** Serves as a key electrophile for forming C-C and C-N bonds. It readily undergoes reactions such as reductive amination to install amine functionalities, Wittig reactions to form alkenes, and Schiff base formation[7].
- **Methyl Ester Group:** Can be easily hydrolyzed to the corresponding carboxylic acid, which is a common anchoring point in medicinal chemistry for improving solubility or forming amide bonds. It can also undergo transesterification.
- **Aryl Chloride:** The chloro-substituent is an ideal handle for modern cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, enabling the construction of complex bi-aryl systems or the introduction of nitrogen-based functional groups.



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Caption: Reactivity pathways and applications of the title compound.

## Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of chemical intermediates is paramount for reproducible downstream applications. A multi-step analytical workflow provides a self-validating system for quality assurance.

Protocol for Quality Control:

- Purity Assessment via HPLC:
  - Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method effectively separates the target compound from non-polar impurities and starting materials.
  - Method: An exemplary method uses a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid for better peak shape<sup>[8]</sup>. Detection is typically performed with a UV detector at a wavelength corresponding to the compound's chromophore. Purity is determined by the area percentage of the main peak.
- Structural Confirmation via NMR Spectroscopy:
  - Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous confirmation of the molecular structure. <sup>1</sup>H NMR shows the number, environment, and connectivity of protons, while <sup>13</sup>C NMR confirms the carbon skeleton.
  - Procedure: Dissolve a small sample in a deuterated solvent (e.g., CDCl<sub>3</sub>). The resulting <sup>1</sup>H NMR spectrum should show distinct signals for the methyl ester protons, the aldehyde proton, and the aromatic protons, with coupling patterns consistent with the substitution pattern.
- Molecular Weight Verification via Mass Spectrometry (MS):
  - Rationale: MS confirms that the compound has the correct molecular weight.

- Procedure: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. The resulting mass spectrum should show a prominent ion peak corresponding to the molecular weight of  $C_9H_7ClO_3$  (198.60 Da), along with its characteristic isotopic pattern due to the presence of chlorine ( $^{35}Cl$  and  $^{37}Cl$ ).

## Safety and Handling

As with any laboratory chemical, **Methyl 4-chloro-3-formylbenzoate** requires careful handling to minimize exposure risk. The following guidelines are based on safety data for structurally similar compounds.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[9][10].
- Hazards: This class of compounds can cause skin, eye, and respiratory irritation[9][11]. Avoid direct contact, ingestion, and inhalation[9].
- Incompatibilities: Avoid contact with strong oxidizing agents, as this may lead to vigorous reactions[9].
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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